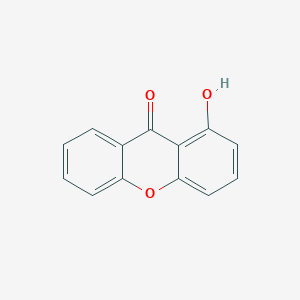

1-Hydroxyxanthone

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-hydroxyxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8O3/c14-9-5-3-7-11-12(9)13(15)8-4-1-2-6-10(8)16-11/h1-7,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNLRKUSVMCIOGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C=CC=C3O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30222157 | |

| Record name | 1-Hydroxyxanthone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30222157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

719-41-5 | |

| Record name | 1-Hydroxyxanthone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000719415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hydroxyxanthone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30222157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Hydroxyxanthone and Its Derivatives

Strategic Approaches in 1-Hydroxyxanthone Synthesis

The construction of the this compound scaffold can be achieved through several strategic approaches, primarily divided into one-step and multi-step syntheses. up.ptup.pt One-step methods are valued for their simplicity and the use of readily available starting materials. up.pt In contrast, multi-step routes often provide greater control over the substitution pattern and can be necessary for the synthesis of more complex derivatives. up.pt

One-Step Condensation Reactions

One-step condensation reactions represent a direct and efficient approach to the xanthone (B1684191) core by combining two aromatic building blocks. up.ptresearchgate.net These methods are popular due to their operational simplicity and the potential for diverse substitution patterns. up.pt

A classical and widely used one-step method for synthesizing xanthones is the condensation of a salicylic (B10762653) acid derivative with a phenol (B47542). up.ptup.pt This reaction is typically performed under acidic conditions. The Grover, Shah, and Shah (GSS) reaction, for instance, involves heating a salicylic acid and a phenol with zinc chloride and phosphoryl chloride. up.ptutar.edu.my This method can directly yield the xanthone skeleton, particularly if the intermediate benzophenone (B1666685) has a hydroxyl group at a position that facilitates cyclization. up.pt

Modifications to the GSS reaction have been developed to improve yields and reaction conditions. The use of Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid) has proven to be an excellent condensing agent, providing high yields of xanthones. up.ptuii.ac.id For example, the reaction of phloroglucinol (B13840) with salicylic acid in Eaton's reagent at 80°C for 1.5 hours afforded 1,3-dihydroxyxanthone in 67% yield. nih.gov Microwave-assisted synthesis has also been employed to accelerate the reaction, leading to higher yields in shorter reaction times.

| Reactants | Catalyst/Reagent | Product | Yield | Reference |

| Salicylic Acid, Phenol | Acidic Conditions | This compound | - | |

| Salicylic Acid, Phloroglucinol | Eaton's Reagent | 1,3-Dihydroxyxanthone | 67% | nih.gov |

| 5-Nitrosalicylic Acid, Phloroglucinol | Eaton's Reagent | 1,3-Dihydroxy-7-nitroxanthone | 32% | nih.gov |

| 2,4-Dihydroxybenzoic Acid, Phloroglucinol | Zinc Chloride, Phosphorus Oxychloride | 1,3,6-Trihydroxyxanthone | - | utar.edu.my |

Another one-step approach involves the condensation of an aryl aldehyde with a phenol derivative. up.pt A notable development in this area is the use of copper(II) chloride catalyzed intermolecular ortho-acylation of phenols with aryl aldehydes in the presence of triphenylphosphine. google.com This method allows for the synthesis of a variety of xanthone derivatives in high yields. google.com The reaction conditions are typically 1 mmol of aldehyde, 1.3 mmol of phenol, 5 mol% of CuCl2, 7.5 mol% of PPh3, and 2.2 equivalents of K3PO4 in toluene (B28343) at 110°C. google.com When 2-substituted aryl aldehydes are used, xanthones can be obtained in high yields in a single step. google.com

| Aldehyde | Phenol | Catalyst System | Product | Yield | Reference |

| Aryl Aldehyde | Phenol | CuCl2, PPh3, K3PO4 | Ortho-acylated phenol/Xanthone | High | google.com |

| 2-Substituted Aryl Aldehyde | Phenol | CuCl2, PPh3, K3PO4 | Xanthone Derivative | High | google.com |

The synthesis of xanthones can also be achieved through the cyclocondensation of salicylaldehyde (B1680747) with 1,2-dihaloarenes. up.pt This method often proceeds via a nucleophilic aromatic substitution (SNAr) reaction. nih.govsemanticscholar.org A palladium-catalyzed tandem reaction involving the coupling of 2-bromofluorobenzene with salicylaldehyde has been reported to produce xanthones. conicet.gov.ar

A more recent one-step methodology involves the condensation of o-haloarenecarboxylic acids with arynes. up.pt The reaction of silylaryl triflates with cesium fluoride (B91410) and salicylates provides an efficient route to xanthones and thioxanthones. researchgate.net This process is believed to occur through a tandem intermolecular nucleophilic coupling followed by an intramolecular electrophilic cyclization. researchgate.net Specifically, the intermolecular C-O addition of o-halobenzoic acids to arynes has been accomplished using CsF in THF at 125°C for 24 hours, affording good yields of xanthones, particularly with o-fluorobenzoic acid. up.pt

Multi-Step Synthetic Routes

Multi-step synthetic routes are often employed to overcome the limitations of one-step methods, such as low yields or lack of regioselectivity for certain substitution patterns. up.pt These approaches typically involve the synthesis of an intermediate, such as a benzophenone or a diaryl ether, followed by a cyclization step to form the xanthone core. up.pt

The most prevalent multi-step strategy for xanthone synthesis is the acylation of a phenolic derivative with a substituted benzoyl chloride via a Friedel–Crafts reaction to form a 2,2'-dioxygenated benzophenone, followed by cyclization. up.pt This cyclization can be achieved through nucleophilic substitution or an addition-elimination reaction. up.pt Another common multi-step route is the Ullmann condensation to form a diaryl ether, which is then cyclized via electrophilic cycloacylation of the corresponding 2-aryloxybenzoic acid. up.ptmdpi.com

For instance, 1,2-dihydroxyxanthone was synthesized in a multi-step process through its 1-formyl-2-hydroxyxanthone intermediate, as traditional Friedel-Crafts or Ullmann reactions resulted in isomeric mixtures with very low yields of the desired product. up.pt

Benzophenone Intermediate Cyclization Approaches

The synthesis of xanthones via a benzophenone intermediate is a classical and widely utilized method. core.ac.uk This approach typically involves two main steps: the Friedel-Crafts acylation to form a 2,2'-dioxygenated benzophenone, followed by an intramolecular cyclization to yield the xanthone scaffold. up.pt

The initial step, a Friedel-Crafts acylation, condenses a substituted benzoyl chloride with a phenolic derivative. core.ac.uk This reaction is often catalyzed by Lewis acids such as aluminum chloride in an anhydrous solvent like diethyl ether. core.ac.uk An alternative to this reaction involves the Grover, Shah, and Shah (GSS) reaction, which is a one-pot process where a salicylic acid derivative and a phenol are heated with zinc chloride in phosphoryl chloride. core.ac.uk The GSS method can directly yield the xanthone if the benzophenone intermediate has a hydroxyl group at the 6 or 6' position, facilitating an alternative cyclization site. core.ac.uk

The subsequent cyclization of the 2,2'-dihydroxybenzophenone (B146640) intermediate is a crucial step. This can be achieved through various means, including nucleophilic substitution or an addition-elimination mechanism. up.pt For instance, heating the benzophenone intermediate in the presence of a base can induce cyclization. A study demonstrated the synthesis of 1,3-dihydroxyxanthone where the benzophenone intermediate was cyclized under basic conditions. wits.ac.za Another approach involves an oxidative process when a hydrogen atom is at the X position. up.pt

Recent advancements have focused on improving the efficiency and conditions of this cyclization. For example, the use of Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid) has been shown to be an excellent condensing agent, providing high yields of xanthones and often avoiding the isolation of the benzophenone intermediate. up.ptwits.ac.za

| Starting Materials | Reaction Conditions | Intermediate | Product | Key Features |

| Substituted benzoyl chloride and phenolic derivative | Friedel-Crafts acylation (e.g., AlCl3, ether) | 2,2'-Dioxygenated benzophenone | Xanthone | Two-step process, versatile. core.ac.ukup.pt |

| Salicylic acid derivative and phenol | Grover, Shah, and Shah (GSS) reaction (ZnCl2, POCl3) | Benzophenone | Xanthone | One-pot synthesis, popular for hydroxyxanthones. core.ac.uk |

| 2-Hydroxybenzoic acid and 1,3-dihydroxybenzene | Eaton's reagent | Benzophenone (in situ) | This compound | High yield, avoids intermediate isolation. japsonline.com |

Diaryl Ether Cyclization Approaches

The diaryl ether cyclization route presents an alternative pathway to the xanthone core. This method typically begins with an Ullmann condensation, which involves the coupling of a sodium phenolate (B1203915) with an ortho-halogenated benzoic acid to form a 2-aryloxybenzoic acid (a diaryl ether). core.ac.uk This is followed by an intramolecular electrophilic cyclization to form the xanthone ring. mdpi.com

The Ullmann condensation is a key step in forming the diaryl ether intermediate. core.ac.uk This reaction has been a cornerstone for synthesizing various carboxyxanthone derivatives. mdpi.com For instance, the synthesis of several 9-oxo-9H-xanthene-2-carboxylic acid analogues has been achieved through Ullmann coupling followed by cyclization using polyphosphoric acid as a catalyst. mdpi.com

While the Ullmann reaction is effective, intermolecular acylation reactions (as seen in the benzophenone approach) generally provide higher yields. core.ac.uk Consequently, the benzophenone route is often the preferred strategy. core.ac.uk However, improvements in the Ullmann reaction, such as the use of specific catalysts, have made the diaryl ether approach more competitive. For example, an optimized strategy based on the Ullmann reaction was used to synthesize the anticancer drug 5,6-dimethylxanthone-4-acetic acid (DMXAA) in a 22% yield from 3,4-dimethylbenzoic acid. up.pt

Recent developments have also explored direct metalation of diaryl ether intermediates using strong bases like lithium di-isopropylamide (LDA) to achieve cyclization, which has been particularly useful for synthesizing 1,2-dioxygenated xanthones. up.pt

| Starting Materials | Reaction Steps | Catalyst/Reagent | Product | Key Features |

| Sodium phenolate and ortho-halogenated benzoic acid | 1. Ullmann condensation 2. Intramolecular electrophilic cyclization | Copper (for Ullmann), Polyphosphoric acid (for cyclization) | Xanthone | Forms a diaryl ether intermediate. core.ac.ukmdpi.com |

| 3,4-Dimethylbenzoic acid | Optimized Ullmann reaction strategy | Not specified | 5,6-Dimethylxanthone-4-acetic acid (DMXAA) | Improved yield for specific derivatives. up.pt |

| Diaryl ether 2-carboxamides | LDA-mediated cyclization | Lithium di-isopropylamide (LDA) | 1,2-Dioxygenated xanthones | Useful for specific substitution patterns. up.pt |

Carbonylative Cross-Coupling Reactions

A more recent and innovative approach to xanthone synthesis involves carbonylative cross-coupling reactions. This methodology offers a one-pot synthesis of the xanthone scaffold, which is highly desirable from an efficiency and green chemistry perspective.

In 2021, a one-pot synthesis of xanthone was reported utilizing a carbonylative Suzuki coupling reaction. nih.govosti.gov This method couples an ortho-iodophenol with an organoboron compound, such as (2-methoxyphenyl)boronic acid, in the presence of carbon monoxide. nih.govosti.gov The carbon monoxide can be generated from a surrogate, making the procedure more manageable and safer. osti.gov

This reaction is catalyzed by a pincer palladium complex and has been shown to produce quantitative yields, although the reaction time can be lengthy (around 15 hours). nih.gov The robustness of this method has been evaluated, demonstrating its potential for creating a variety of xanthone derivatives. osti.gov An experimental data-based model was even developed to guide the optimization of the reaction conditions. osti.gov

Another related strategy involves the tandem coupling-cyclization of arynes and salicylates, as reported by Larock et al. google.com This one-pot synthesis provides another avenue to the xanthone skeleton.

| Reactants | Catalyst System | Key Features | Yield | Reference |

| ortho-Iodophenol, (2-Methoxyphenyl)boronic acid, Carbon monoxide | Pincer palladium complex | One-pot synthesis, Carbonylative Suzuki coupling | Quantitative (~100%) | nih.govosti.gov |

| Arynes and Salicylates | Not specified | Tandem coupling-cyclization | Not specified | google.com |

Modern Synthetic Techniques in this compound Chemistry

The field of organic synthesis is continually advancing, with new techniques being developed to improve reaction efficiency, reduce environmental impact, and enable the creation of complex molecules. In the context of this compound synthesis, several modern techniques have been successfully applied.

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool in synthetic chemistry, offering significant advantages over conventional heating methods. researchgate.net These benefits include dramatically reduced reaction times, improved product yields, and cleaner reaction profiles. researchgate.netmdpi.com

The application of MAOS has been particularly effective in the synthesis of hydroxyxanthones. researchgate.net For instance, the base-catalyzed cyclization of 2,2'-dihydroxybenzophenone precursors to hydroxyxanthones can be achieved in excellent yields and short reaction times when conducted in water under microwave irradiation. researchgate.netresearchgate.net One study found that the cyclization of a hydroxybenzophenone to a hydroxyxanthone was accomplished in 60 minutes with quantitative yield under microwave heating at 100°C in water, whereas conventional heating under the same conditions for 24 hours showed only a trace amount of product. researchgate.net The use of a weak base like sodium acetate (B1210297) (NaOAc) was shown to further accelerate the microwave-assisted reaction. researchgate.net

MAOS has also been combined with other modern synthetic strategies. For example, the coupling of heterogeneous catalysis with microwave irradiation has been used for the synthesis of dihydropyranoxanthones from hydroxyxanthones, resulting in enhanced reaction rates and better yields. mdpi.com

| Reaction | Conditions | Time | Yield | Reference |

| Cyclization of 2,2'-dihydroxybenzophenone | Water, 100°C, Microwave | 60 min | Quantitative | researchgate.net |

| Cyclization of 2,2'-dihydroxybenzophenone with NaOAc | Water, Microwave | 12 min | Quantitative | researchgate.net |

| Synthesis of 2-methylxanthone | Water, TBAOH, Microwave | 4 min | Quantitative | mdpi.com |

| Synthesis of dihydropyranoxanthones from hydroxyxanthones | Montmorillonite (B579905) K10 clay, Microwave | Not specified | Better yields, shorter times | mdpi.com |

Heterogeneous Catalysis in Xanthone Synthesis

Heterogeneous catalysis is a cornerstone of green chemistry, offering advantages such as easier catalyst recovery and reuse, milder reaction conditions, and often higher product yields. nih.govmdpi.com In xanthone synthesis, heterogeneous catalysts have been employed to improve the efficiency and sustainability of various reactions.

One notable example is the use of sulfonic acid-functionalized graphene oxide (GO/SO3H) as a catalyst for the synthesis of xanthones from substituted 2-hydroxybenzoic acids and resorcinol (B1680541) under microwave irradiation. sid.ir This method provided good to excellent yields (80-95%), a significant improvement over traditional methods that often result in low yields under harsh conditions. sid.ir

Another application of heterogeneous catalysis is the use of montmorillonite K10 clay, a solid acid catalyst, for the one-pot synthesis of dihydropyranoxanthones from hydroxyxanthones. mdpi.com This approach, especially when combined with microwave irradiation, offers a more environmentally friendly alternative to classical methods. mdpi.com The use of K10 clay with microwave irradiation has been shown to enhance reaction rates and improve yields. mdpi.com

| Catalyst | Reaction | Key Advantages | Yield | Reference |

| Sulfonic acid-functionalized graphene oxide (GO/SO3H) | Synthesis of xanthones from 2-hydroxybenzoic acids and resorcinol | Good to excellent yields under microwave irradiation | 80-95% | sid.ir |

| Montmorillonite K10 clay | One-pot synthesis of dihydropyranoxanthones from hydroxyxanthones | Enhanced reaction rates, better yields (especially with MAOS) | Not specified | mdpi.com |

| Nafion®-H | Condensation of benzoic acids | Excellent yields | Not specified | up.pt |

Chemo- and Regioselective Synthesis of this compound Derivatives

The biological activity of xanthone derivatives is highly dependent on the type, number, and position of substituents on the dibenzo-γ-pyrone scaffold. Therefore, the development of chemo- and regioselective synthetic methods is of paramount importance for creating specific, highly active compounds.

Transition-metal-catalyzed cross-coupling reactions have proven to be a powerful tool for the regioselective synthesis of complex substituted aromatic and heteroaromatic compounds. nsf.gov For example, the synthesis of chalaniline B, a 1-anilino-2,8-dihydroxy-3-(hydroxymethyl)xanthone, involved a regioselective Buchwald-Hartwig amination reaction to install the anilino group at the C1 position of a 1,3-dibromo-2,8-dimethoxyxanthone intermediate. nsf.gov This demonstrates the high degree of control that can be achieved with modern catalytic systems.

Another example of regioselectivity is the ketone-directed Pd(II)-catalyzed hydroxylation at the C8 position, which was also a key step in the synthesis of chalaniline B. nsf.gov Stille cross-coupling has also been used for late-stage hydroxymethylation at the C3 position. nsf.gov

The synthesis of 1,2-dioxygenated xanthones, which can be challenging to obtain as a major product through traditional methods, has been successfully achieved with high regioselectivity using LDA-mediated synthesis from appropriate diaryl ether 2-carboxamides. up.pt

These examples highlight the increasing sophistication of synthetic methods that allow for the precise placement of functional groups on the xanthone core, enabling the synthesis of complex natural products and novel derivatives with tailored biological activities.

| Reaction Type | Key Reagents/Catalysts | Achieved Selectivity | Application | Reference |

| Buchwald-Hartwig Amination | Pd catalyst, BINAP ligand | C1-selective amination | Synthesis of chalaniline B | nsf.gov |

| Ketone-directed Hydroxylation | Pd(II) catalyst | C8-selective hydroxylation | Synthesis of chalaniline B | nsf.gov |

| Stille Cross-Coupling | Not specified | C3-selective hydroxymethylation | Synthesis of chalaniline B | nsf.gov |

| LDA-mediated Cyclization | Lithium di-isopropylamide (LDA) | Formation of 1,2-dioxygenated xanthones | Synthesis of natural products like 2-hydroxy-1-methoxyxanthone | up.pt |

Derivatization Strategies for Enhancing this compound Research Potential

The modification of the this compound scaffold is a key strategy for expanding its research applications. By introducing various functional groups at specific positions, chemists can fine-tune the molecule's physicochemical and biological properties. These derivatization techniques, including O-alkylation, acylation, prenylation, and halogenation, provide a powerful toolkit for developing novel compounds with enhanced potency and selectivity.

O-Alkylation and Acylation of Hydroxyl Groups

O-alkylation and acylation are fundamental derivatization methods that target the hydroxyl group of hydroxyxanthones, altering their polarity, solubility, and interaction with biological targets. These reactions typically involve the conversion of the phenolic hydroxyl group into an ether or an ester.

O-Alkylation

The synthesis of O-alkylated hydroxyxanthone derivatives is commonly achieved through Williamson ether synthesis. This method involves the reaction of a hydroxyxanthone with an alkyl halide or an alkyl sulphate in a polar solvent, such as acetone (B3395972) or dimethylformamide (DMF), in the presence of a base like potassium carbonate (K₂CO₃). google.comnih.gov The base deprotonates the hydroxyl group to form a more nucleophilic phenoxide ion, which then attacks the alkylating agent.

A study focused on synthesizing a series of 1-hydroxy-3-O-substituted xanthones from 1,3-dihydroxyxanthone, demonstrating the versatility of this approach. nih.govtandfonline.com By reacting 1,3-dihydroxyxanthone with various alkyl, alkenyl, and alkynyl halides, researchers were able to create a diverse library of derivatives. nih.govtandfonline.com This highlights how the reactivity of the hydroxyl group can be leveraged to introduce a wide range of substituents, thereby systematically modifying the compound's structure.

Acylation

Acylation involves the introduction of an acyl group (R-C=O) to the hydroxyl moiety, forming an ester. This modification can significantly impact the molecule's properties. For instance, the acetylation of this compound has been noted as a strategy to enhance its biological potency. Another significant reaction is the Friedel-Crafts acylation, which can occur on the aromatic ring but can also be adapted for hydroxyl groups under specific conditions. For example, 1-methoxy-9-oxo-9H-xanthene-2-carboxylic acid was synthesized from this compound through a process that included Friedel-Crafts acylation followed by methylation and oxidation. mdpi.com

The table below summarizes examples of reagents used in the O-alkylation of hydroxyxanthones.

| Reactant | Reagent | Product Type | Reference |

| 3,6-dihydroxyxanthone | Isopropylbromide | O-alkylated xanthone | google.com |

| 1,3-dihydroxyxanthone | Alkyl, Alkenyl, Alkynyl halides | 1-hydroxy-3-O-substituted xanthones | nih.govtandfonline.com |

| Hydroxyxanthone | Alkyl halide | O-alkylated xanthone | nih.gov |

Regiospecific Prenylation Studies on Hydroxyxanthones

Prenylation, the attachment of a five-carbon isoprenoid unit (prenyl group), is a crucial modification in natural product chemistry, often leading to a significant enhancement of biological activity. acs.orgresearchgate.net The introduction of a prenyl group to this compound has been shown to dramatically increase its anticancer activity against the MCF-7 cell line. researchgate.netmdpi.com Achieving regiospecificity—the addition of the prenyl group to a desired position—is a key challenge and an active area of research.

Several chemical methods have been developed for the prenylation of this compound.

Reaction with Prenyl Bromide : The reaction of this compound with prenyl bromide in an alkaline medium and refluxing N,N-dimethylformamide (DMF) yields a C-2 substituted derivative. nih.gov The proposed mechanism involves an initial O-prenylation at the 1-hydroxyl group, followed by an ortho-Claisen rearrangement of the prenyl group to the C-2 position of the xanthone scaffold, resulting in a 1,1-dimethylallyl substituent. nih.gov

Condensation with Isoprene (B109036) : Another approach involves the condensation of this compound with isoprene using catalytic amounts of orthophosphoric acid. nih.gov This acid-catalyzed reaction is considered a chemical equivalent of proposed biogenetic pathways. nih.gov

Reaction with 2-methylbut-3-en-2-ol : The use of 2-methylbut-3-en-2-ol with a boron trifluoride catalyst provides a route for the selective C-prenylation of hydroxyxanthones. mdpi.com

While chemical synthesis can sometimes result in low yields and mixtures of products, enzymatic methods offer a promising alternative for achieving high regiospecificity. acs.orgnih.gov Plant flavonoid prenyltransferases, such as MaIDT from Morus alba, have demonstrated the ability to catalyze the regiospecific prenylation of various hydroxyxanthones. acs.orgwur.nl This enzymatic approach represents a potential avenue for the efficient and clean synthesis of bioactive prenylated xanthones. acs.org

The table below details different methods for the prenylation of this compound.

| Method | Reagents | Product | Mechanism/Notes | Reference |

| Alkaline Prenylation | Prenyl bromide, Base (e.g., KOH), DMF | 1-hydroxy-2-(1,1-dimethylallyl)xanthone | O-prenylation followed by Claisen rearrangement | nih.gov |

| Acid-Catalyzed Condensation | Isoprene, Orthophosphoric acid, Xylene | 1-hydroxy-2-(3,3-dimethylallyl)xanthone | Electrophilic substitution | nih.gov |

| Enzymatic Prenylation | Flavonoid Prenyltransferase (MaIDT), DMAPP | Regiospecific C-prenylated xanthones | Friedel−Crafts electrophilic aromatic alkylation | acs.org |

Halogenation and Other Aromatic Substitutions

Introducing substituents directly onto the aromatic rings of the this compound core through electrophilic aromatic substitution is another important derivatization strategy. Halogenation, nitration, and other similar reactions can profoundly alter the electronic properties and biological activity of the parent molecule.

Halogenation

The direct bromination of this compound has been successfully achieved. The reaction of this compound with molecular bromine in acetic acid results in the selective formation of 2-bromo-1-hydroxyxanthone. sci-hub.se This demonstrates that the C-2 position is susceptible to electrophilic attack.

Similarly, chlorination of hydroxyxanthones can be performed. Studies have shown that chloro-substituted hydroxyxanthones can be prepared through the electrophilic substitution of chlorine. ichem.mdichem.md These chloro-derivatives have shown enhanced biological activity compared to their non-halogenated precursors, indicating that the introduction of a chloro functional group can be a valuable strategy for developing potent analogues. ichem.mdichem.md

Other Aromatic Substitutions

Besides halogenation, other electrophilic substitution reactions such as nitration and methylation can be performed on the xanthone aromatic rings. nih.gov These substitutions provide further opportunities to create a wide array of derivatives with potentially unique properties. The specific position of substitution is governed by the directing effects of the existing substituents on the xanthone nucleus, primarily the hydroxyl and carbonyl groups.

Advanced Spectroscopic Techniques for Structural Elucidation of 1 Hydroxyxanthone and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy.researchgate.netnih.govunand.ac.id

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the structure of organic compounds in solution. researchgate.net A variety of NMR experiments, ranging from simple one-dimensional to complex two-dimensional techniques, are employed to piece together the molecular puzzle of 1-hydroxyxanthone and its derivatives.

One-Dimensional NMR (¹H-NMR, ¹³C-NMR) for Core Assignment.nih.govjapsonline.comsid.ir

One-dimensional ¹H-NMR and ¹³C-NMR spectra provide the initial and fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively, within the this compound scaffold.

The ¹H-NMR spectrum of this compound reveals seven distinct aromatic protons. japsonline.com For instance, in a reported spectrum, the proton signals appeared as follows: a doublet at δ 6.79 ppm (H-2, J = 7.5 Hz), a doublet at δ 7.01 ppm (H-4, J = 7.5 Hz), a triplet at δ 7.45 ppm (H-7, J = 8.5 Hz), a doublet at δ 7.57 ppm (H-5, J = 8.5 Hz), a triplet at δ 7.66 ppm (H-3, J = 7.5 Hz), a triplet at δ 7.84 ppm (H-6, J = 8.5 Hz), and a doublet at δ 8.26 ppm (H-8, J = 8.5 Hz). japsonline.com The chemical shifts and coupling constants (J values) provide crucial information about the connectivity of the protons.

The ¹³C-NMR spectrum of this compound shows thirteen distinct carbon signals, corresponding to the twelve aromatic carbons and one carbonyl carbon. japsonline.com A representative spectrum displayed signals at δ 108.31, 109.99, 111.42, 119.20, 121.79, 125.54, 126.87, 137.31, 138.41, 157.77, 157.90, and 163.17 ppm for the aromatic carbons, and a characteristic downfield signal at δ 183.75 ppm for the carbonyl carbon (C=O). japsonline.com

Table 1: ¹H and ¹³C NMR Data for this compound japsonline.com

| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity (J, Hz) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| 1 | - | - | 163.17 |

| 2 | 6.79 | d (7.5) | 108.31 |

| 3 | 7.66 | t (7.5) | 137.31 |

| 4 | 7.01 | d (7.5) | 109.99 |

| 4a | - | - | 157.90 |

| 5 | 7.57 | d (8.5) | 119.20 |

| 6 | 7.84 | t (8.5) | 126.87 |

| 7 | 7.45 | t (8.5) | 121.79 |

| 8 | 8.26 | d (8.5) | 125.54 |

| 8a | - | - | 157.77 |

| 9 | - | - | 183.75 |

| 9a | - | - | 111.42 |

| 1-OH | - | - | - |

Data obtained from a study by an unspecified author. japsonline.com

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY, ROESY) for Connectivity and Stereochemistry.mdpi.comnih.govulb.ac.be

While 1D-NMR provides foundational data, 2D-NMR experiments are essential for establishing the complete connectivity and stereochemistry of complex molecules like xanthone (B1684191) analogues. mdpi.comulb.ac.be

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other in the molecule. For instance, a COSY spectrum would show a cross-peak between the protons at H-2 and H-3, and between H-3 and H-4, confirming their sequence in the aromatic ring. nih.govnih.gov

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms. nih.govunand.ac.id This is crucial for assigning the carbon signals based on the already assigned proton signals. For example, the proton at δ 6.79 ppm (H-2) would show a correlation to the carbon at δ 108.31 ppm (C-2).

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is one of the most informative 2D-NMR techniques, as it reveals long-range (typically 2-4 bonds) correlations between protons and carbons. nih.govunand.ac.idnih.gov This allows for the connection of different spin systems and the placement of quaternary carbons and heteroatoms. For example, the proton of the hydroxyl group at C-1 would show a correlation to the carbonyl carbon at C-9, confirming its position. The HMBC spectrum is also invaluable for determining the position of substituents on the xanthone core in its analogues. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) : These experiments detect through-space interactions between protons that are close to each other, regardless of whether they are bonded. mdpi.comrsc.org This is particularly useful for determining the relative stereochemistry and conformation of molecules. For instance, in a substituted xanthone analogue, a NOESY or ROESY correlation between a substituent's proton and a proton on the xanthone core can confirm the substituent's spatial orientation. mdpi.comrsc.org

Infrared (IR) Spectroscopy for Functional Group Identification.japsonline.comsid.irijcea.org

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In this compound, the IR spectrum provides clear evidence for its key structural features.

The presence of a hydroxyl (-OH) group is indicated by a broad absorption band in the region of 3124–3503 cm⁻¹. ijcea.org For this compound specifically, a signal at 3124 cm⁻¹ has been reported. japsonline.com The carbonyl (C=O) group of the xanthone core gives rise to a strong, sharp absorption peak typically found between 1613–1621 cm⁻¹. ijcea.org A reported value for this compound is 1613 cm⁻¹. japsonline.com The aromatic C=C stretching vibrations are observed in the 1450–1489 cm⁻¹ range, with a specific peak at 1450 cm⁻¹ for this compound. japsonline.comijcea.org Finally, the characteristic C-O-C (ether) linkage of the dibenzo-γ-pyrone system is identified by an absorption band around 1119–1180 cm⁻¹, with a reported peak at 1119 cm⁻¹ for this compound. japsonline.comijcea.org

Table 2: Characteristic IR Absorption Frequencies for this compound japsonline.comijcea.org

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| Hydroxyl (O-H) | 3124 |

| Carbonyl (C=O) | 1613 |

| Aromatic (C=C) | 1450 |

| Ether (C-O-C) | 1119 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Fragmentation Analysis.japsonline.comnih.govnih.gov

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and molecular formula of a compound. In the mass spectrum of this compound, the molecular ion peak (M⁺) is observed at a mass-to-charge ratio (m/z) of 212, which corresponds to its molecular weight. japsonline.comnih.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition and thus the molecular formula of the compound. nih.gov For example, the HRMS of a prenylated derivative of this compound can confirm the addition of a C₅H₈ unit to the parent structure. nih.gov

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. The fragmentation of the xanthone core often involves the loss of neutral molecules like carbon monoxide (CO) and water (H₂O). core.ac.uksemanticscholar.org For substituted xanthones, the fragmentation can reveal the nature and position of the substituents. For instance, the loss of a specific fragment can indicate the presence and type of an alkyl or glycosidic side chain. nih.govphcog.com

X-ray Crystallography for Absolute Stereochemistry and Conformation.nih.govresearchgate.net

While NMR provides information about the structure in solution, X-ray crystallography offers a definitive method for determining the precise three-dimensional arrangement of atoms in a solid, crystalline state. researchgate.net This technique is particularly valuable for establishing the absolute stereochemistry of chiral centers and for understanding the exact conformation of the molecule in the solid state.

For this compound and its analogues that can be crystallized, X-ray diffraction analysis provides bond lengths, bond angles, and torsion angles with high precision. This data confirms the planarity of the xanthone ring system and the spatial orientation of its substituents. researchgate.net For example, X-ray crystallography has been used to confirm the planar structure of 1-hydroxy-2,3,4,7-tetramethoxyxanthone, a derivative of this compound. researchgate.net The Cambridge Structural Database contains crystal structure data for this compound, which can be accessed for detailed geometric parameters. nih.gov

Circular Dichroism (CD) for Chiral Derivatives and Conformational Analysis

Circular Dichroism (CD) spectroscopy is a vital technique for studying chiral molecules. nih.gov It measures the differential absorption of left and right circularly polarized light, providing information on the stereochemistry and conformation of optically active compounds. nih.govuni-regensburg.de While this compound itself is not chiral, many of its naturally occurring and synthetic derivatives are, making CD spectroscopy an indispensable tool for their structural analysis. jocpr.com

The application of CD, particularly electronic circular dichroism (ECD), is crucial for determining the absolute configuration of chiral xanthone derivatives. nih.govresearchgate.net The exciton (B1674681) chirality method, a technique within CD, is frequently employed to establish the absolute configurations of these compounds. researchgate.net This is especially valuable in the study of newly isolated natural products where multiple stereocenters may be present. For instance, the absolute configurations of various complex xanthone derivatives, such as the structurally diverse dinemaxanthones A and B, have been successfully established using ECD spectral computations. nih.gov

Furthermore, CD spectroscopy is used in conjunction with other techniques to investigate the interactions between chiral xanthones and biological macromolecules. Studies have utilized CD spectroscopy to explore the intercalative interactions of chiral xanthone complexes with calf thymus DNA (ctDNA). jocpr.com Changes in the CD spectrum of DNA upon binding with a chiral compound can indicate conformational changes in the DNA structure, providing insights into the binding mode.

In addition to determining absolute configuration, CD is also applied to analyze the conformational stability of biomolecules upon interaction with xanthone derivatives. This technique allows researchers to investigate conformational changes in proteins and nucleic acids under various experimental conditions, shedding light on folding and binding events. nih.gov The ability of some chiral xanthone derivatives to block nerve conduction has been linked to their molecular structure, and CD provides a means to analyze the conformational aspects that may influence this activity. jocpr.com

Computational Approaches to Spectroscopic Data Prediction and Validation

Computational chemistry has become an indispensable partner to experimental spectroscopy for the structural elucidation of this compound and its analogues. uvt.ro Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely used to predict and validate spectroscopic data, offering profound insights into molecular structure, electronic properties, and vibrational modes. isca.inresearchgate.net

A primary application of these computational methods is the prediction of various spectra, which are then compared with experimental results for validation. uvt.ro DFT calculations have been successfully used to compute infrared (IR) data, which, after scaling, show strong correlation with experimental spectra. isca.in Similarly, Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate theoretical UV-Vis absorption spectra. researchgate.net For instance, a computational study on this compound (1HX) utilized DFT to explore its conformational landscape and to enable a reliable assignment of its Raman spectrum by correlating computational results with experimental data. uvt.ro

The choice of the DFT functional and basis set is critical for accuracy. Various functionals like B3LYP, M06, and ωB97X-D are commonly used with basis sets such as 6-31G(d) or 6-311++G(d,p). isca.inresearchgate.netresearchgate.netacs.org Research has shown that for highly conformationally flexible compounds, the B3LYP functional can sometimes provide results that more accurately reproduce experimental conformational distributions compared to functionals like ωB97X-D, which may overestimate certain interactions. nih.govacs.org The combination of DFT with a polarizable Quantum Mechanics/Molecular Mechanics (QM/MM) model has also been shown to outperform implicit solvent models in predicting the absorption spectra of xanthine (B1682287) derivatives in aqueous solutions. researchgate.net

Computational approaches are also pivotal in validating structures determined by other spectroscopic means, such as NMR. Theoretical chemical shifts derived from DFT calculations are often compared with experimental values, using the root-mean-square deviation (RMSD) to quantify the match. acs.org This validation was critical in the structural elucidation of dinemaxanthones and their analogues, where low RMSD values between calculated and experimental shifts provided strong support for the proposed structures. nih.govacs.org

Moreover, computational studies provide insights into properties that are difficult to probe experimentally. DFT calculations are used to determine structural parameters, total energy, dipole moment, and HOMO-LUMO energy gaps, which are crucial for understanding the electronic properties and reactivity of xanthone derivatives. researchgate.netresearchgate.net Molecular dynamics (MD) simulations, another computational tool, are used to assess the stability of protein-ligand complexes involving xanthone derivatives by analyzing parameters like root mean square deviation (RMSD) and root mean square fluctuation (RMSF). nih.gov These simulations, sometimes validated with X-ray diffraction data, help in understanding interactions at an atomic level. nih.gov

The table below presents a comparison of computational methods used in the analysis of xanthone derivatives, highlighting the functional, basis set, and the specific application.

| Compound Type | Computational Method | Functional/Basis Set | Application | Reference |

| Smeathxanthone A | DFT | M06/6-311G | Molecular structure and vibrational analysis | isca.in |

| Xanthone Derivatives | DFT, TD-DFT | B3LYP/6-31G(d) | Electronic properties, antioxidant potential | researchgate.net |

| This compound | DFT | Various | Conformational landscape, Raman, absorption, and fluorescence properties | uvt.ro |

| Dinemaxanthones | DFT, ECD | ωB97X-D, B3LYP | NMR chemical shift validation, conformational distribution | nih.govacs.org |

| Xanthine Derivatives | QM/MM, TD-DFT | B3LYP/6-311++G(d,p)/FQ | UV/Vis spectra in aqueous solution | researchgate.net |

| Xanthone | DFT | B3LYP/6-31+G(d,p), 6-311+G(d,p) | Theoretical UV-Vis spectra | researchgate.net |

Computational Chemistry and Quantitative Structure Activity Relationships Qsar of 1 Hydroxyxanthone Derivatives

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties and thermodynamic stability of 1-hydroxyxanthone. These methods allow for a detailed examination of the molecule's geometry, orbital energies, and charge distribution, which are key determinants of its chemical reactivity and interactions.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. DFT studies on this compound, often as part of composite methods, have revealed important details about its stability. A significant finding is the formation of a strong intramolecular hydrogen bond between the hydroxyl group at the C-1 position and the adjacent carbonyl oxygen of the pyrone ring. This interaction contributes significantly to the planarity and thermodynamic stability of the this compound molecule. researchgate.net

Semi-empirical methods, such as PM3 (Parametric Method 3) and AM1 (Austin Model 1), offer a faster computational approach for calculating electronic parameters, making them particularly useful in Quantitative Structure-Activity Relationship (QSAR) studies of large sets of compounds. These methods are based on the neglect of diatomic differential overlap (NDDO) approximation. researchgate.net PM3 is a reparameterization of AM1, differing in the values of the parameters, with non-bonded interactions being less repulsive in PM3. researchgate.net

In the context of xanthone (B1684191) derivatives, semi-empirical methods like AM1 have been employed to calculate various electronic descriptors that are then correlated with biological activity. These descriptors often include net atomic charges at specific positions (e.g., qC1, qC2, qC3) and the dipole moment. For instance, a QSAR study on the cytotoxic activity of xanthone derivatives identified the net atomic charges on the A and C rings and the dipole moment as significant contributors to their biological effect. While specific electronic parameter values for this compound from these methods are not always detailed in broad QSAR studies, the utility of these calculations in building predictive models for the bioactivity of this class of compounds is well-established.

Table 1: Common Electronic Parameters Calculated by Semi-Empirical Methods for QSAR Studies of Xanthone Derivatives This table is for illustrative purposes to show the types of parameters calculated, as specific values for this compound are not readily available in the cited literature.

| Electronic Parameter | Description | Relevance in QSAR |

|---|---|---|

| Net Atomic Charge (q) | The electrical charge on an individual atom in the molecule. | Influences electrostatic interactions with biological targets. |

| Dipole Moment (µ) | A measure of the overall polarity of the molecule. | Affects solubility and the ability to cross biological membranes. |

| HOMO Energy (EHOMO) | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's ability to donate electrons (nucleophilicity). |

| LUMO Energy (ELUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's ability to accept electrons (electrophilicity). |

For highly accurate energetic properties, high-level ab initio methods are employed. The G3(MP2)//B3LYP composite method, for example, provides reliable calculations of thermodynamic properties. Studies on monohydroxyxanthone isomers using this method have determined their enthalpies, entropies, and Gibbs energies of formation in the gaseous phase. researchgate.net

These calculations have demonstrated that this compound is the most thermodynamically stable isomer among the monohydroxyxanthones. researchgate.net This enhanced stability is primarily attributed to the presence of the intramolecular O-H···O hydrogen bond, the energy of which has been calculated to be 49.4 kJ·mol−1. researchgate.net

Table 2: Energetic Properties of this compound Conformers Calculated by the G3(MP2)//B3LYP Method Data sourced from Freitas & Ribeiro da Silva (2018). researchgate.net

| Conformer | Energy at 298.15 K (E°298.15 K) / Hartree | Relative Energy / kJ·mol−1 |

|---|---|---|

| cis (with H-bond) | -725.127815 | 0 |

| trans (without H-bond) | -725.109033 | 49.4 |

Frontier molecular orbital analysis is crucial for understanding the chemical reactivity and electronic transitions of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between them, known as the HOMO-LUMO gap (EGAP), is an indicator of the molecule's kinetic stability. researchgate.net

For this compound, the HOMO and LUMO energies, along with the corresponding energy gap, have been calculated. A smaller HOMO-LUMO gap suggests that a molecule is more reactive. The distribution of the HOMO and LUMO across the molecular structure indicates the most probable sites for electrophilic and nucleophilic attack, respectively. researchgate.netnih.gov

Table 3: Frontier Molecular Orbital Energies for this compound Data sourced from Freitas & Ribeiro da Silva (2018). researchgate.netnih.gov

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.52 |

| LUMO | -2.28 |

| HOMO-LUMO Gap (EGAP) | 4.24 |

The electrostatic potential energy surface map provides a visual representation of the charge distribution on the molecule's surface. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly biological macromolecules like enzymes and receptors. researchgate.net The map is colored to represent different electrostatic potential values, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.netpandawainstitute.com

For this compound, the electrostatic potential map clearly shows a region of high negative potential around the carbonyl oxygen and the oxygen of the hydroxyl group, confirming their roles as centers of nucleophilicity and hydrogen bond acceptors. researchgate.net

Conformational and Tautomeric Equilibrium Analysis of Hydroxyxanthone Isomers

Computational studies have been employed to analyze the conformational and tautomeric equilibria of hydroxyxanthone isomers, including this compound. researchgate.net For this compound, two main conformers are considered: a cis conformer, where the hydrogen of the hydroxyl group is oriented towards the carbonyl oxygen, allowing for an intramolecular hydrogen bond, and a trans conformer, where it is oriented away. researchgate.net

The calculations show that the cis conformer is significantly more stable, to the extent that its conformational composition (χi) is essentially 1, meaning it is the overwhelmingly predominant form at equilibrium. researchgate.net The tautomeric keto-enol equilibrium has also been investigated, demonstrating that the enol form is the more stable and predominant tautomer for this compound. researchgate.net

Table 4: Conformational Composition of this compound Isomers Data sourced from Freitas & Ribeiro da Silva (2018). researchgate.net

| Isomer | Conformer | Relative Energy (kJ·mol−1) | Conformational Composition (χi) |

|---|---|---|---|

| This compound | I (cis, H-bonded) | 0.0 | 1.00 |

| II (trans) | 49.4 | ~0.00 |

Intramolecular Hydrogen Bonding in this compound

The molecular structure of this compound features a hydroxyl group at the C1 position, which is adjacent to the carbonyl group (C9) of the central pyrone ring. This specific arrangement facilitates the formation of a stable, six-membered ring through an intramolecular hydrogen bond between the hydrogen atom of the hydroxyl group and the oxygen atom of the carbonyl group. This interaction significantly influences the molecule's physicochemical properties and, consequently, its biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique frequently employed to correlate the structural or physicochemical properties of a series of compounds with their biological activities. nih.gov For this compound derivatives, QSAR studies have been instrumental in understanding the structural requirements for various biological effects, including anticancer and antimalarial activities, and in designing new, more potent analogues. pandawainstitute.comresearchgate.net These models translate the complex relationship between a molecule's structure and its function into a mathematical equation, providing a predictive tool for the biological activity of newly designed compounds. nih.govresearchgate.net

A typical QSAR study on this compound derivatives involves several key steps:

Data Set Selection: A series of this compound derivatives with experimentally determined biological activities (e.g., IC50 values) is compiled. nih.govpandawainstitute.com

Molecular Modeling and Descriptor Calculation: The three-dimensional structures of the molecules are generated and optimized, followed by the calculation of various molecular descriptors. pandawainstitute.compandawainstitute.com

Model Development: Statistical methods are used to build a mathematical model that links the descriptors to the biological activity. nih.gov

Model Validation: The predictive power and robustness of the developed QSAR model are rigorously tested using internal and external validation techniques. nih.govpandawainstitute.com

Selection of Molecular Descriptors (e.g., Atomic Net Charges, Hydrophobicity Constants)

The selection of appropriate molecular descriptors is a critical step in QSAR modeling, as these numerical values represent the physicochemical properties of the molecules. mdpi.com For this compound derivatives, a wide range of descriptors has been utilized to capture the structural variations that influence biological activity. These can be broadly categorized as electronic, steric, and thermodynamic descriptors. pandawainstitute.comresearchgate.net

A comprehensive QSAR analysis on hydroxyxanthone derivatives as potential breast cancer inhibitors identified several key descriptors that significantly influence anticancer activity. pandawainstitute.compandawainstitute.com These included:

Electronic Descriptors: Atomic net charges at specific carbon positions (C1, C3, C4a, and C7) and the energy of the Highest Occupied Molecular Orbital (HOMO) are crucial. These descriptors provide insight into the molecule's reactivity and ability to participate in electrostatic and orbital interactions with the biological target. pandawainstitute.comresearchgate.net

Steric/Topological Descriptors: Properties like surface area (SA), molecular volume (VOL), and molecular weight (MW) describe the size and shape of the molecule, which are important for fitting into the active site of a receptor. pandawainstitute.comresearchgate.net

Thermodynamic Descriptors: The partition coefficient (log P), a measure of hydrophobicity, is another commonly used descriptor that affects how a molecule is absorbed, distributed, and transported to its target site. nih.gov

The table below summarizes some of the molecular descriptors used in QSAR studies of hydroxyxanthone derivatives.

| Descriptor Category | Specific Descriptor Examples | Relevance in QSAR Models |

| Electronic | Atomic Net Charges (e.g., qC1, qC3) | Reflects the electrostatic potential and reactivity of different parts of the molecule. pandawainstitute.comresearchgate.net |

| HOMO/LUMO Energies | Indicates the molecule's ability to donate or accept electrons in interactions. pandawainstitute.comresearchgate.net | |

| Dielectric Energy | Relates to the energy of the molecule in a dielectric medium, influencing interactions. nih.gov | |

| Steric/Topological | Molecular Weight (MW) | A basic descriptor of molecular size. pandawainstitute.comresearchgate.net |

| Surface Area (SA) & Molecular Volume (VOL) | Describes the molecule's size and shape, important for receptor binding. pandawainstitute.comresearchgate.net | |

| Shape Index | A more detailed descriptor of molecular shape. nih.gov | |

| Thermodynamic | Log P (Partition Coefficient) | Measures hydrophobicity, affecting pharmacokinetics and target interaction. nih.gov |

Multi-Linear Regression (MLR) and Other Statistical Approaches

Multi-Linear Regression (MLR) is one of the most common statistical methods used to develop QSAR models for this compound derivatives. nih.gov MLR aims to establish a linear relationship between a dependent variable (biological activity, often expressed as pIC50) and a set of independent variables (the calculated molecular descriptors). pandawainstitute.comyoutube.com The general form of an MLR equation in a QSAR context is:

pIC50 = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

Where c₀ is a constant, and c₁...cₙ are the regression coefficients for the respective descriptors D₁...Dₙ. pandawainstitute.com

The quality and predictive ability of the MLR model are assessed using various statistical parameters. A study on xanthone derivatives for anticancer activity reported a regression coefficient (r²) of 0.84 and a cross-validation regression coefficient (r²CV) of 0.82, indicating a strong correlation and high predictive accuracy. nih.gov The selection of descriptors for the final model is often performed using stepwise MLR, where variables are added one at a time and tested for their statistical significance. nih.gov Other statistical metrics used to validate QSAR models include the standard error of estimation (SEE) and the ratio of the calculated F value to the tabulated F value (Fcal/Ftab). pandawainstitute.com

While MLR is widely used due to its simplicity and interpretability, other statistical and machine learning approaches can also be applied to model more complex, non-linear relationships in QSAR studies.

Correlation between Molecular Properties and Biological Activity

The ultimate goal of a QSAR study is to understand how specific molecular properties influence biological activity, thereby guiding the design of more effective compounds. nih.gov For this compound derivatives, these studies have revealed several important structure-activity relationships.

For instance, a QSAR model developed for the anticancer activity of hydroxyxanthones against breast cancer cells showed that the atomic charges on the xanthone core (at positions C1, C3, C4a, and C7) were significant predictors of activity. pandawainstitute.compandawainstitute.com This suggests that the electrostatic interactions between the ligand and the receptor are critical for the biological effect. The model also indicated that properties like HOMO energy, surface area, and molecular volume play a role, highlighting the importance of both electronic and steric factors. pandawainstitute.comresearchgate.net

Another QSAR study on xanthone derivatives targeting DNA topoisomerase IIα found that dielectric energy, the count of hydroxyl groups, LogP, and shape index were significantly correlated with anticancer activity. nih.gov This implies that molecules with optimal hydrophobicity, specific shapes, and favorable electronic properties are more likely to be potent inhibitors. These validated QSAR models can then be used to virtually screen newly designed compounds to predict their activity before undertaking their synthesis. nih.gov

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to study the interactions between a ligand, such as a this compound derivative, and its biological target, typically a protein or enzyme. pandawainstitute.comichem.md Molecular docking predicts the preferred orientation (pose) of a ligand when bound to a receptor's active site and estimates the strength of the interaction, often expressed as a binding energy. nih.govresearchgate.net MD simulations provide a more dynamic view, modeling the movement of atoms in the ligand-receptor complex over time to assess its stability. pandawainstitute.comnih.gov

These techniques have been widely applied to this compound derivatives to elucidate their mechanisms of action at the molecular level. For example, docking studies have been used to investigate how these compounds inhibit key cancer-related targets such as:

Topoisomerase II nih.gov

Protein Tyrosine Kinases (e.g., c-Kit PTK, EGFR) pandawainstitute.comichem.md

Platelet-Derived Growth Factor Receptor (PDGFR) researchgate.netnih.gov

The results from these simulations provide valuable insights that complement experimental findings and guide the rational design of new inhibitors. ichem.md

Prediction of Binding Modes and Affinities

Molecular docking studies have successfully predicted the specific binding modes of this compound derivatives within the active sites of various protein targets. nih.govichem.md These predictions detail the key intermolecular interactions responsible for binding, such as hydrogen bonds, π-π stacking, and hydrophobic interactions.

For example, a molecular docking study of 1,3,8-trihydroxyxanthone (B8511361) with Topoisomerase II revealed that the compound interacts with the DNA chains of the protein through a hydrogen bond with the guanine (B1146940) nucleotide DG13 and π-π stacking interactions with the adenine (B156593) and cytosine nucleotides DA12 and DC8. nih.gov Similarly, studies on chloro-substituted hydroxyxanthones targeting the protein tyrosine kinase receptor (PDB ID: 1T46) identified hydrogen bonding interactions with key amino acid residues like Asp810, Cys809, and His790. ichem.mdresearchgate.net

The binding affinity, a measure of how strongly a ligand binds to its target, is often estimated as a binding energy (e.g., in kcal/mol). Lower binding energy values typically indicate a more stable and favorable interaction. pandawainstitute.com MD simulations further refine this by assessing the stability of these interactions over time, for instance, by monitoring the root mean square deviation (RMSD) of the complex and the persistence of key hydrogen bonds. pandawainstitute.comnih.gov

The table below presents examples of predicted binding affinities and key interacting residues for selected hydroxyxanthone derivatives with their protein targets.

| Hydroxyxanthone Derivative | Protein Target (PDB ID) | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| 1,3,8-Trihydroxyxanthone | Topoisomerase II | -8.0 | DG13, DA12, DC8 | Hydrogen Bond, π-π Stacking |

| Chloro-hydroxyxanthone (4c) | Protein Tyrosine Kinase (1T46) | Not specified | Asp810, Cys809, Ile789, His790, Leu644 | Binding Interaction |

| 5-Chloro-1-hydroxyxanthone | PDGFR | -7.95 | Cys673 | Hydrogen Bonds |

| 7-bromo-3-hydroxy-1-(methylamino)-9H-xanthen-9-one (X43) | EGFR | -6.92 | Met793 | Hydrogen Bond |

| 6-hydroxy-8-(methylamino)-9-oxo-9H-xanthene-2-carbonitrile (X44) | EGFR | -7.12 | Met793, Leu718, Ser719, Gln791 | Hydrogen Bonds |

These computational predictions of binding modes and affinities are crucial for understanding the structure-activity relationships at a molecular level and for the rational design of new this compound derivatives with improved potency and selectivity. pandawainstitute.comnih.gov

Analysis of Hydrogen Bonding and Hydrophobic Interactions at Active Sites

The binding affinity and inhibitory potential of this compound derivatives are fundamentally governed by their molecular interactions within the active sites of target proteins. Computational studies, particularly molecular docking and molecular dynamics simulations, have been instrumental in elucidating the specific hydrogen bonds and hydrophobic interactions that stabilize the ligand-receptor complexes. These analyses provide critical insights into the structure-activity relationships of these compounds.

Quantitative structure-activity relationship (QSAR) studies have highlighted that hydrophilic, polar, and/or electron-negative groups, which facilitate hydrogen bonding, are favorable for the biological activity of xanthone derivatives. nih.gov Descriptors related to hydrophilicity and hydrophobicity, such as SAHA (hydrophilic surface area) and SAMH (hydrophobic surface area), indicate that while a hydrophilic area is important, high hydrophilicity is unfavorable for activity. nih.gov This suggests a balanced contribution of both hydrogen bonding and hydrophobic interactions is crucial for effective binding. nih.govresearchgate.net Hydrophobic interactions, particularly those involving clusters of hydrophobic residues on the protein surface, are often the primary driving force for protein-protein and protein-ligand binding. nih.gov

Molecular docking simulations on various this compound derivatives have identified key amino acid residues and interaction patterns across different biological targets. For instance, in the context of anticancer activity, the stability of these derivatives in the active site of target proteins is often enhanced by a network of hydrogen bonds and hydrophobic contacts.

A study on chlorinated hydroxyxanthones targeting the Platelet-Derived Growth Factor Receptor (PDGFR) revealed that 5-chloro-1-hydroxyxanthone maintains high stability through two consistent hydrogen bonds with the residue Cys673. nih.govresearchgate.net These bonds are formed via the hydroxyl and carbonyl groups of the xanthone scaffold. nih.govresearchgate.net Similarly, in targeting the Epidermal Growth Factor Receptor (EGFR), newly designed hydroxyxanthone derivatives were found to form more hydrogen bonds than the reference inhibitor, gefitinib (B1684475). pandawainstitute.compandawainstitute.com While gefitinib forms a single hydrogen bond with Met793, derivatives such as X44 and X45 establish additional hydrogen bonds with Leu718, Ser719, and Gln791, suggesting enhanced stability of these ligand-receptor complexes. pandawainstitute.compandawainstitute.com

The following tables summarize the specific molecular interactions identified between various this compound derivatives and their respective protein targets.

Table 1: Hydrogen Bonding Interactions of this compound Derivatives at Various Protein Active Sites

| Compound/Derivative | Target Protein (PDB ID) | Interacting Residue(s) | Bond Distance (Å) | Source(s) |

| 5-chloro-1-hydroxyxanthone | PDGFR | Cys673 (via -OH group) | 2.29 ± 0.54 | nih.govresearchgate.net |

| 5-chloro-1-hydroxyxanthone | PDGFR | Cys673 (via C=O group) | 2.49 ± 0.64 | nih.govresearchgate.net |

| Hydroxyxanthone 3a | Topoisomerase II | DG13 | Not Specified | nih.gov |

| Gefitinib (Reference) | EGFR | Met793 | Not Specified | pandawainstitute.compandawainstitute.com |

| Compound X44 | EGFR | Met793, Leu718, Ser719, Gln791 | Not Specified | pandawainstitute.compandawainstitute.com |

| Compound X45 | EGFR | Met793, Leu718, Ser719, Gln791 | Not Specified | pandawainstitute.compandawainstitute.com |

| 1,3,6-trihydroxyxanthone | MRSA Co-phenthoate Synthase | His38 | 4.72 | aip.org |

| 1,3,6-trihydroxyxanthone | MRSA Co-phenthoate Synthase | His35 | 6.10 | aip.org |

| Chloro-hydroxyxanthone 4c | Protein Tyrosine Kinase (1T46) | Asp810, Cys809 | Not Specified | ichem.md |

| Natural Xanthone 1 | α-Glucosidase | Asp197, Glu233, Asp300 | Not Specified | nih.gov |

Hydrophobic interactions, including π-π stacking, π-alkyl, and van der Waals forces, also play a significant role in the binding and orientation of this compound derivatives within the active site. These interactions are crucial for the inhibition of enzymes like DNA topoisomerase IIα, where both hydrogen bonds and pi-sigma interactions are major contributing factors. nih.gov

For example, hydroxyxanthone 3a, an inhibitor of Topoisomerase II, engages in π-π stacking interactions with DA12 and DC8 nucleobases. nih.gov In the active site of α-glucosidase, derivatives 10c and 10f exhibit hydrophobic π-π and π-alkyl interactions with Trp59 and Tyr62. nih.gov The native ligand gefitinib, when bound to EGFR, displays various non-covalent hydrophobic interactions with key amino acids like Leu718, Val726, Ala743, Leu788, and Leu844. pandawainstitute.compandawainstitute.com

Table 2: Hydrophobic and Other Non-covalent Interactions of this compound Derivatives

| Compound/Derivative | Target Protein (PDB ID) | Interacting Residue(s) | Interaction Type | Source(s) |

| Hydroxyxanthone 3a | Topoisomerase II | DA12, DC8 | π–π stacking | nih.gov |

| Gefitinib (Reference) | EGFR | Leu718, Val726, Ala743, Leu788, Met790, Asp800, Leu844 | Alkyl, π-Alkyl, Halogen, Salt-bridge | pandawainstitute.compandawainstitute.com |

| Chloro-hydroxyxanthone 4c | Protein Tyrosine Kinase (1T46) | Ile789, His790, Leu644 | Not Specified | ichem.md |

| Compound 10c | α-Glucosidase | Trp59, Tyr62 | π–π and π-alkyl | nih.gov |

| Compound 10f | α-Glucosidase | Trp59, Tyr62 | π–π and π-alkyl | nih.gov |

| 1,3,6-trihydroxyxanthone | MRSA Co-phenthoate Synthase | Met41, Val177, Lys150 | Binding Interaction | aip.org |

Mechanistic Biological Studies of 1 Hydroxyxanthone and Its Analogs in Experimental Models

Enzyme Modulation by 1-Hydroxyxanthone Derivatives.mdpi.comnih.gov

Derivatives of this compound have been the subject of extensive research to understand their interactions with various enzymes, revealing a broad spectrum of inhibitory and modulatory activities. These studies are crucial in elucidating the mechanisms behind the diverse biological effects of this class of compounds. The structural modifications of the this compound scaffold have led to the development of potent and selective inhibitors for a range of enzymes implicated in different physiological and pathological processes.

Inhibition of Cyclooxygenases (COX-1, COX-2)

Cyclooxygenases (COX) are key enzymes in the biosynthesis of prostanoids, with two main isoforms, COX-1 and COX-2. mdpi.comresearchgate.net While COX-1 is constitutively expressed in most tissues and plays a role in physiological functions, COX-2 is inducible and is primarily associated with inflammation. nih.govfrontiersin.org The selective inhibition of COX-2 is a desirable therapeutic goal to mitigate inflammatory responses while minimizing the side effects associated with COX-1 inhibition. nih.gov

In the realm of this compound derivatives, molecular simulation studies have been employed to screen for selective inhibitors of human COX-2. nih.gov One such study investigated eight xanthone (B1684191) derivatives and found that 1,3,6,7-tetrahydroxyxanthone exhibited high inhibitory potential for both COX-1 and COX-2. nih.gov Another derivative, compound F in the study, was identified as a potent agent for COX-2, forming a stable complex through a strong hydrogen bond with Ser516 in the enzyme's active site. nih.gov The development of chiral derivatives of xanthones has also been explored to investigate enantioselectivity in COX inhibition. semanticscholar.org Generally, these chiral derivatives exhibited inhibitory effects on both COX-1 and COX-2. semanticscholar.org

Table 1: Cyclooxygenase (COX) Inhibitory Activity of Selected Xanthone Derivatives

| Compound | Target Enzyme | Key Findings | Reference |

| 1,3,6,7-tetrahydroxyxanthone | COX-1 and COX-2 | Revealed high inhibitory potency to both isozymes in molecular simulation studies. | nih.gov |

| Compound F (a xanthone derivative) | COX-2 | Showed a strong hydrogen bond with Ser516 in human COX-2, suggesting a stable complex and potent inhibition. | nih.gov |

| Chiral Derivatives of Xanthones (CDXs) | COX-1 and COX-2 | All evaluated CDXs exhibited inhibition of both COX-1 and COX-2 in in vitro assays. | semanticscholar.org |

Cholinesterase Inhibitory Effects (e.g., Acetylcholinesterase)

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic strategy for managing Alzheimer's disease. nih.govnih.gov A number of studies have focused on synthesizing and evaluating this compound derivatives as AChE inhibitors.

For instance, a series of 1-hydroxy-3-O-substituted xanthone derivatives were synthesized and showed significantly stronger AChE inhibitory activities than the parent compound, 1,3-dihydroxyxanthone. mdpi.comnih.gov Compounds with specific alkenyl and alkynyl groups at the C3 position, such as compounds 2g and 2j in one study, were the most potent, with IC50 values of 20.8 and 21.5 μM, respectively. mdpi.comnih.gov Enzyme kinetic analyses indicated a mixed-mode inhibition, suggesting that these derivatives can target both the active and allosteric sites of AChE. mdpi.combiomedpharmajournal.org Molecular docking studies further revealed that the xanthone ring binds to the active site of AChE through π–π stacking and hydrogen bonding. mdpi.comnih.gov

Similarly, the synthesis of 1,3-dihydroxyxanthone Mannich base derivatives has yielded compounds with potent inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov One such derivative demonstrated an IC50 value of 2.61 ± 0.13 μM against AChE. nih.gov Kinetic and molecular docking studies suggested that these Mannich base derivatives likely bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of cholinesterases. nih.govnih.gov Another study on 1-hydroxy-3-[2-(pyrrolidin-1-yl)ethoxy]-9H-xanthen-9-one reported a high ability to inhibit AChE with an IC50 value of 2.403 ± 0.002 μM and also displayed selectivity towards AChE over BuChE. nih.gov

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of this compound Derivatives

| Derivative Type | Compound Example | IC50 Value (μM) for AChE | Inhibition Mode | Reference |

| 1-hydroxy-3-O-substituted | Compound 2g (alkenyl derivative) | 20.8 | Mixed-mode | mdpi.comnih.gov |

| 1-hydroxy-3-O-substituted | Compound 2j (alkenyl derivative) | 21.5 | Mixed-mode | mdpi.comnih.gov |

| 1,3-dihydroxyxanthone Mannich base | 2-((diethylamino)methyl)-1-hydroxy-3-(3-methylbut-2-enyloxy)-9H-xanthen-9-one | 2.61 ± 0.13 | Mixed-type (binds to CAS and PAS) | nih.gov |

| 1-hydroxy-3-alkoxy-amine substituted | 1-hydroxy-3-[2-(pyrrolidin-1-yl)ethoxy]-9H-xanthen-9-one | 2.403 ± 0.002 | Mixed-type (interacts with CAS and PAS) | nih.gov |

| 1,3-dihydroxyxanthone | Parent Compound | 157.47 | - | mdpi.combiomedpharmajournal.org |

α-Glucosidase Inhibition Mechanisms

α-Glucosidase is an enzyme located in the brush border of the small intestine that plays a crucial role in carbohydrate digestion by breaking down complex carbohydrates into absorbable monosaccharides. Inhibition of this enzyme can delay carbohydrate digestion and glucose absorption, which is a therapeutic approach for managing type 2 diabetes. Xanthones, due to their planar structure, are recognized as efficient α-glucosidase inhibitors.

Research has shown that the inhibitory activity of xanthenone derivatives against α-glucosidase is highly dependent on the chemical nature and arrangement of substituents on the xanthenone core. For example, α-mangostin, a prenylated xanthone, has been shown to inhibit α-glucosidase in a concentration-dependent manner, with kinetic studies suggesting a mixed-type interaction with the enzyme. This indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. The key factors influencing the inhibitory activity of xanthones include the formation of hydrogen bonds, the presence of hydrophobic groups with a π-conjugated system, and conformational flexibility.

In silico molecular docking studies with synthetic hydroxyxanthone derivatives have been conducted to predict their anti-diabetic potential. These studies help in understanding the binding interactions between the hydroxyxanthone derivatives and the active site of α-glucosidase, guiding the design of more potent inhibitors.

Table 3: α-Glucosidase Inhibitory Profile of Xanthone Derivatives

| Compound | Key Findings on Inhibition Mechanism | Reference |

| α-Mangostin | Exhibits concentration-dependent inhibition with a mixed-type interaction mechanism. | |

| Synthetic Hydroxyxanthone Derivatives | In silico studies suggest these compounds act as potential α-glucosidase inhibitors, with binding energy scores correlating with their anti-diabetic potential. | |

| General Xanthone Derivatives | Inhibition is influenced by hydrogen bonding, hydrophobic interactions, and conformational flexibility. |

Aromatase Inhibitory Activity

Aromatase, a cytochrome P450 enzyme, is responsible for the final step in the biosynthesis of estrogens from androgens. It has become a significant target for the treatment of hormone-dependent breast cancer in postmenopausal women. The inhibition of aromatase leads to a reduction in estrogen levels, thereby suppressing the growth of estrogen-receptor-positive breast cancer cells.

Studies have explored the potential of xanthone derivatives as aromatase inhibitors. For instance, a one-pot, two-component synthesis has been developed to produce halogenated and prenylated xanthone derivatives, which were then evaluated for their activity against breast adenocarcinoma cell lines. This research identified certain xanthone derivatives as putative aromatase activating agents through their interactions with MCF-7 and MDA-MB-231 cells. The structural features of flavonoids, which share some similarities with xanthones, have been shown to be important for aromatase inhibition, suggesting that the planar heterocyclic ring system is a key pharmacophore.

Topoisomerase IIα and c-KIT Protein Kinase Modulation

Topoisomerase IIα

Topoisomerase IIα is an essential enzyme involved in managing DNA topology during replication, transcription, and chromosome segregation. It functions by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through, and then resealing the break. This enzyme is a well-established target for anticancer drugs.